molecular formula C15H11NO2 B181633 n-(9-Oxo-9h-fluoren-3-yl)acetamide CAS No. 6276-06-8

n-(9-Oxo-9h-fluoren-3-yl)acetamide

Cat. No. B181633
CAS RN: 6276-06-8
M. Wt: 237.25 g/mol
InChI Key: DREYCDVKXGSLCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(9-Oxo-9h-fluoren-3-yl)acetamide, also known as N-(9-fluorenyl)acetamide, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents and has a melting point of 167-169 °C. This compound has been found to have various applications in the fields of chemistry, biochemistry, and pharmacology.

Mechanism Of Action

The mechanism of action of n-(9-Oxo-9h-fluoren-3-yl)acetamide(9-Oxo-9h-fluoren-3-yl)acetamide is not fully understood. However, it has been suggested that this compound acts as a photosensitizer, generating singlet oxygen upon irradiation with light. Singlet oxygen is a highly reactive species that can cause oxidative damage to biomolecules such as proteins, lipids, and DNA.

Biochemical And Physiological Effects

N-(9-Oxo-9h-fluoren-3-yl)acetamide(9-Oxo-9h-fluoren-3-yl)acetamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine.

Advantages And Limitations For Lab Experiments

One of the main advantages of using n-(9-Oxo-9h-fluoren-3-yl)acetamide(9-Oxo-9h-fluoren-3-yl)acetamide in lab experiments is its fluorescent properties, which make it a useful tool for the detection of biomolecules. However, one limitation of this compound is its potential toxicity, which can affect the results of experiments.

Future Directions

There are several future directions for the use of n-(9-Oxo-9h-fluoren-3-yl)acetamide(9-Oxo-9h-fluoren-3-yl)acetamide in scientific research. One area of interest is the development of new fluorescent probes based on this compound for the detection of specific biomolecules. Another area of research is the use of this compound as a photosensitizer in photodynamic therapy for the treatment of cancer. Additionally, the potential use of n-(9-Oxo-9h-fluoren-3-yl)acetamide(9-Oxo-9h-fluoren-3-yl)acetamide as an inhibitor of acetylcholinesterase and butyrylcholinesterase in the treatment of Alzheimer's disease is also an area of interest.
In conclusion, n-(9-Oxo-9h-fluoren-3-yl)acetamide(9-Oxo-9h-fluoren-3-yl)acetamide is a versatile compound that has found numerous applications in scientific research. Its unique properties make it a valuable tool for the detection of biomolecules and the study of photochemistry. While there are some limitations to its use, the potential future directions for this compound are exciting and promising.

Synthesis Methods

The synthesis of n-(9-Oxo-9h-fluoren-3-yl)acetamide(9-Oxo-9h-fluoren-3-yl)acetamide is a relatively simple process that involves the reaction of fluorene with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction takes place at a temperature of 60-70 °C, and the product is obtained after purification using column chromatography.

Scientific Research Applications

N-(9-Oxo-9h-fluoren-3-yl)acetamide(9-Oxo-9h-fluoren-3-yl)acetamide has been extensively used in scientific research for a variety of applications. It has been used as a fluorescent probe for the detection of amino acids, peptides, and proteins. This compound has also been used as a model compound for the study of the photochemistry of carbonyl compounds.

properties

CAS RN

6276-06-8

Product Name

n-(9-Oxo-9h-fluoren-3-yl)acetamide

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

N-(9-oxofluoren-3-yl)acetamide

InChI

InChI=1S/C15H11NO2/c1-9(17)16-10-6-7-13-14(8-10)11-4-2-3-5-12(11)15(13)18/h2-8H,1H3,(H,16,17)

InChI Key

DREYCDVKXGSLCN-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC2=C(C=C1)C(=O)C3=CC=CC=C32

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C(=O)C3=CC=CC=C32

Other CAS RN

6276-06-8

Pictograms

Irritant

Origin of Product

United States

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